molecular formula C13H14N2O B12918939 5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one CAS No. 184584-17-6

5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one

Cat. No.: B12918939
CAS No.: 184584-17-6
M. Wt: 214.26 g/mol
InChI Key: NZRRNYAPEQWIQP-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name 5-ethyl-2-methyl-4-phenyl-1H-pyrimidin-6-one reflects the compound’s core pyrimidinone ring system and substituent positions. The pyrimidinone scaffold consists of a six-membered aromatic ring with one oxygen atom at position 6 and two nitrogen atoms at positions 1 and 3. Substitutents include:

  • A methyl group (-CH₃) at position 2
  • An ethyl group (-CH₂CH₃) at position 5
  • A phenyl group (-C₆H₅) at position 4

The numbering follows IUPAC priority rules, where the oxygenated carbonyl group (C=O) at position 6 receives the lowest possible locant. The 1H designation indicates the tautomeric form with a hydrogen atom at position 1, stabilizing the aromatic ring through conjugation.

Molecular Formula : C₁₃H₁₄N₂O
Molecular Weight : 214.26 g/mol

Structural Feature Position Bond Type Hybridization
Pyrimidinone ring 1-6 Aromatic (resonance) sp²
Methyl group 2 C-C single sp³
Ethyl group 5 C-C single sp³
Phenyl group 4 C-C aromatic sp²
Carbonyl oxygen 6 C=O double sp²

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184584-17-6

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

5-ethyl-2-methyl-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O/c1-3-11-12(10-7-5-4-6-8-10)14-9(2)15-13(11)16/h4-8H,3H2,1-2H3,(H,14,15,16)

InChI Key

NZRRNYAPEQWIQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Condensation of β-Ketoesters with Amidines or Urea Derivatives

The most common and classical method to prepare 4-pyrimidinones involves the condensation of β-ketoesters with amidines or urea derivatives. This approach forms the pyrimidine ring via cyclocondensation, yielding the 4-pyrimidinone core structure.

  • Typical Reaction:
    β-ketoester (e.g., ethyl acetoacetate) + methylamine or urea → pyrimidin-4-one derivative
  • Mechanism:
    The β-ketoester reacts with the nitrogen nucleophile to form an intermediate that cyclizes to the pyrimidinone ring.

This method is well-documented and provides moderate to good yields, with the possibility of introducing substituents at the 2-, 5-, and 6-positions by selecting appropriate β-ketoesters and amines.

Thiourea Route with Desulfurization

An alternative involves reacting β-ketoesters with thiourea, followed by desulfurization (e.g., using Raney nickel) to yield the 4-pyrimidinone. This method is useful when sulfur-containing intermediates are accessible and allows for further functionalization.

Specific Preparation of 5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one

Condensation Using Ethyl Acetoacetate and Methylamine

According to Vulcanchem data, a plausible synthetic route for this compound involves condensation of ethyl acetoacetate with methylamine and a phenyl-substituted precursor to introduce the phenyl group at the 6-position.

Step Reagents Conditions Outcome Yield (%)
1 Ethyl acetoacetate + methylamine Reflux in suitable solvent Formation of intermediate β-enaminone Moderate
2 Addition of phenyl-substituted reagent (e.g., benzaldehyde or phenylacetaldehyde) Acid/base catalysis, reflux Cyclization to pyrimidinone ring Moderate to good

This method leverages the reactivity of β-ketoesters and amines to form the pyrimidine ring with desired substituents.

Two-Step Synthesis via Imidate Intermediates

Research on related pyrimidine derivatives shows a two-step synthesis involving:

  • Reaction of 4-amino-2,6-alkylpyrimidine-5-carbonitrile with triethylorthoester derivatives to form imidate intermediates.
  • Subsequent reaction with substituted anilines under reflux in toluene with catalytic acetic acid to yield pyrimidine derivatives.

While this method is more common for diphenylpyrimido derivatives, it demonstrates the utility of orthoester intermediates in pyrimidine synthesis and could be adapted for phenyl-substituted pyrimidinones.

Cyclization of β-Ketoesters with Urea Derivatives

A related approach involves cyclization of ethyl benzoylacetate with urea to form uracil derivatives, which can be further modified to pyrimidinones by chlorination and nucleophilic substitution.

This method is less direct but allows for the introduction of phenyl groups at specific positions through subsequent functionalization steps.

Catalytic and Oxidative Modifications

Recent studies have employed catalytic oxidation and metal-mediated reactions to improve yields and purity:

  • Copper-mediated oxidation of dihydropyrimidinones to hydroxy-pyrimidines under mild conditions using tert-butyl hydroperoxide (TBHP) and potassium carbonate in biphasic systems.
  • Palladium-catalyzed C–H arylation to introduce phenyl groups selectively on pyrimidine rings, enhancing substitution patterns.

These methods provide more efficient routes to multi-substituted pyrimidinones, including this compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations Reference
Condensation of β-ketoester with methylamine and phenyl precursor Ethyl acetoacetate, methylamine, phenyl aldehyde Reflux, acid/base catalysis Direct, moderate to good yield Requires careful control of conditions
Two-step imidate intermediate route 4-amino-2,6-alkylpyrimidine-5-carbonitrile, triethylorthoester, anilines Reflux in toluene, catalytic acid Versatile for substituted pyrimidines More steps, complex intermediates
Cyclization of β-ketoester with urea, followed by chlorination Ethyl benzoylacetate, urea, POCl3 Multi-step, reflux Allows phenyl substitution Low yields, multi-step
Catalytic oxidation and Pd-catalyzed arylation Dihydropyrimidinones, copper catalyst, Pd catalyst Mild heating, photoredox conditions High selectivity, improved yields Requires catalysts, specialized conditions

Research Findings and Optimization Notes

  • Yields for condensation reactions typically range from 50% to 75%, depending on substituents and reaction conditions.
  • Use of catalytic amounts of acids or bases can significantly improve cyclization efficiency.
  • Metal-catalyzed oxidative methods enhance purity and yield but require careful handling of reagents and solvents.
  • Phenyl substitution at the 6-position is critical for biological activity and can be introduced via Suzuki coupling or direct condensation with phenyl-containing precursors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Synthesis
5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various modifications, enabling the development of new compounds with tailored properties. For instance, it can undergo oxidation, reduction, and substitution reactions to yield derivatives that possess unique biological activities.

Synthetic Routes
The synthesis typically involves multi-step organic reactions, including the condensation of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate. The process may require controlled temperatures and catalysts to achieve high yields and purity.

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity. A study demonstrated that specific modifications to the compound enhance its effectiveness against various bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. This highlights the potential for developing new anticancer therapies based on this pyrimidine scaffold .

Pharmaceutical Applications

Positive Allosteric Modulators
this compound has been studied as a positive allosteric modulator for muscarinic acetylcholine receptors. These receptors are implicated in cognitive functions, and compounds derived from this pyrimidine structure have shown promise in treating cognitive deficits associated with Alzheimer's disease and schizophrenia .

Pharmaceutical Intermediates
The compound is also explored as an intermediate in pharmaceutical synthesis. Its ability to be modified into various derivatives makes it a valuable precursor in drug development processes .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals with specific properties. Its derivatives are being researched for applications in materials science, particularly in developing coatings and polymers with enhanced performance characteristics .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
Allosteric ModulationEnhances cognitive function via receptor modulation

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results indicated that modifications at the phenyl ring significantly improved antibacterial activity, suggesting a structure–activity relationship that could guide future drug design efforts .

Case Study: Anticancer Activity

In another study focusing on anticancer properties, derivatives were tested against multiple cancer cell lines. The findings revealed that certain modifications led to increased cytotoxicity, supporting further investigation into these compounds as potential anticancer agents .

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Substituent Effects on Key Properties

Compound Position 2 Position 5 Position 6 Key Property Differences Reference
Target Compound Methyl Ethyl Phenyl Moderate lipophilicity, basic H-bonding -
6-Methyl-2-morpholinyl analog Morpholinyl Pentyl Methyl Enhanced solubility, higher logP
2-Piperidinone analog Piperidinyl Ethyl Methyl Ketone reactivity, polar
6-(2-Fluorophenyl) analog - - 2-Fluorophenyl Improved metabolic stability

Table 2: NMR Chemical Shifts of Pyrimidinone Derivatives

Compound (Position) δH (Methyl) δH (Aromatic) δC (Carbonyl) Reference
Target Compound (Predicted) 2.2–2.4 7.2–7.4 ~165–170 -
5-Acetyl-6-methyl-4-phenyl analog 2.21–2.42 7.2–7.4 168.2 (C=O)
6-(2-Fluorophenyl) analog - 7.1–7.5 (F-Ph) 166.8 (C=O)

Biological Activity

5-Ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring with ethyl and methyl substituents, as well as a phenyl group. This configuration is critical for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's derivatives have been shown to modulate enzymatic activity, leading to various biological effects such as inhibition of cell proliferation and induction of apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives possess potent activity against a range of bacterial strains, with minimum inhibitory concentrations (MIC) often reported in the low micromolar range . The structure-activity relationship analysis suggests that modifications at specific positions on the pyrimidine ring can enhance antimicrobial efficacy.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, compounds derived from this parent structure have demonstrated cytotoxic effects against cancer cells such as HeLa and HepG2. The IC50 values for these compounds typically range from 10 to 50 µM, indicating moderate potency . Additionally, some studies suggest that the presence of bulky substituents enhances anticancer activity while reducing toxicity to normal cells .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives based on this compound:

  • Antitubercular Activity : A study assessed the antitubercular properties of synthesized derivatives, revealing MIC values below 2 µM for some compounds, highlighting their potential as therapeutic agents against tuberculosis .
  • Cytotoxicity Evaluation : In a comparative study involving normal and cancer cell lines, derivatives were shown to selectively target cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing safer anticancer therapies .

Table 1: Biological Activities of Selected Derivatives

Compound NameActivity TypeMIC/IC50 (µM)Target Organism/Cell Line
Derivative AAntimicrobial< 5Staphylococcus aureus
Derivative BAnticancer15HeLa
Derivative CAntitubercular< 2Mycobacterium tuberculosis
Derivative DCytotoxicity30HepG2

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-ethyl-2-methyl-6-phenylpyrimidin-4(1H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted β-keto esters with urea/thiourea derivatives under acidic or solvent-free conditions. For example, microwave-assisted synthesis (60–80°C, 15–30 min) can improve yields (65–85%) compared to conventional reflux methods (12–24 hr, 50–60% yield). Key intermediates like 5-ethoxycarbonyl-6-methyl-4-hydroxyphenyldihydropyrimidin-2-one (Scheme IV/V in ) highlight the role of substituents in regioselectivity. Characterization via NMR (¹H/¹³C) and IR ensures structural validation .

Q. How can researchers reliably characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of single-crystal X-ray diffraction (to confirm bond lengths/angles and packing motifs), DFT calculations (for HOMO-LUMO gaps and electrostatic potential maps), and spectroscopic methods. For instance, XRD data (e.g., mean C–C bond length: 1.39 Å, R-factor: 0.046) from analogous dihydropyrimidinones ( ) provide benchmarks. Mass spectrometry (ESI-MS) and elemental analysis further validate molecular weight and purity .

Q. What pharmacological screening methodologies are applicable for evaluating its bioactivity?

  • Methodological Answer : Perform in vitro assays for antimicrobial activity (e.g., agar diffusion against S. aureus and E. coli), cytotoxicity (MTT assay on cancer cell lines), and enzyme inhibition (e.g., COX-2 or kinase targets). Acute toxicity studies in rodents (e.g., Sprague-Dawley rats, 50–200 mg/kg doses) with histopathological analysis ensure safety profiling. Data normalization using GraphPad Prism for statistical significance (p < 0.05) is critical () .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this pyrimidinone derivative?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-311++G** level) to model transition states and reaction pathways. ICReDD’s approach ( ) integrates reaction path searches with experimental validation, reducing trial-and-error. For example, simulating the activation energy for cyclization steps (e.g., 25–30 kcal/mol) can guide solvent selection (e.g., ethanol vs. DMF) and catalyst use (e.g., p-TsOH) .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

  • Methodological Answer : Cross-validate experimental results with molecular docking (e.g., AutoDock Vina) to assess target binding affinity (ΔG values). If discrepancies arise (e.g., low in vitro activity despite high computational binding scores), consider pharmacokinetic factors (e.g., solubility via LogP calculations) or metabolization pathways (CYP450 enzyme screening). highlights similar mechanistic contradictions in analogous compounds .

Q. How do substituent modifications (e.g., ethyl vs. methyl groups) impact crystallinity and bioavailability?

  • Methodological Answer : Conduct comparative crystallography (powder XRD) and dissolution studies. For instance, replacing methyl with ethyl groups may alter crystal packing (e.g., from monoclinic to orthorhombic systems) and solubility (e.g., 0.5 mg/mL vs. 1.2 mg/mL in PBS). Pair these with in silico ADMET predictions (e.g., SwissADME) to correlate structural changes with oral bioavailability .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

  • Methodological Answer : Use preparative HPLC (C18 column, acetonitrile/water gradient) or membrane-based separation (e.g., nanofiltration at 50–100 kDa MWCO) to isolate the target compound. Analytical methods like UPLC-PDA (λ = 254 nm) ensure purity (>95%). ’s classification of membrane technologies (RDF2050104) supports scalable purification strategies .

Q. How can researchers design experiments to probe its mechanism of action in multifactorial diseases (e.g., cancer)?

  • Methodological Answer : Implement omics approaches: transcriptomics (RNA-seq to identify differentially expressed genes) and proteomics (LC-MS/MS for protein interaction networks). For example, treat MCF-7 cells with 10 µM compound and analyze apoptosis markers (e.g., caspase-3 activation). Combine with siRNA knockdown of suspected targets (e.g., PI3K/AKT pathway) to validate mechanistic hypotheses .

Notes

  • Advanced questions emphasize interdisciplinary integration (e.g., computational + experimental) to reflect modern research rigor.
  • Methodological answers prioritize actionable protocols over theoretical descriptions.

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